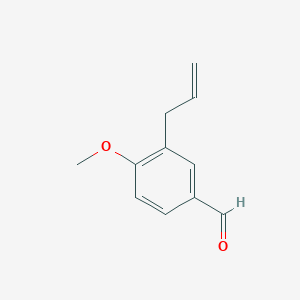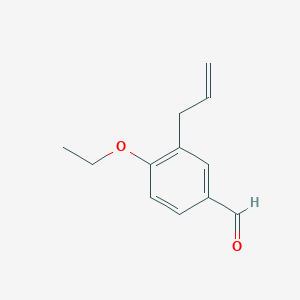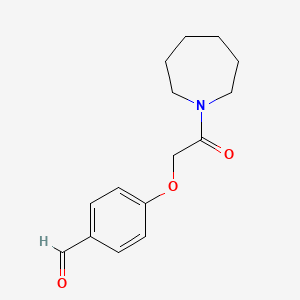![molecular formula C7H3BrClNS B1287904 2-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 28948-61-0](/img/structure/B1287904.png)
2-Bromo-4-chlorothieno[3,2-c]pyridine
Overview
Description
“2-Bromo-4-chlorothieno[3,2-c]pyridine” is an organic compound . It’s a derivative of pyridine, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular formula of “2-Bromo-4-chlorothieno[3,2-c]pyridine” is C7H3BrClNS . The InChI code is InChI=1S/C7H3BrClNS/c8-6-3-4-5(9)1-2-10-7(4)11-6/h1-3H .Chemical Reactions Analysis
Pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-4-chlorothieno[3,2-c]pyridine” is 248.53 g/mol . It has a topological polar surface area of 41.1 Ų .Scientific Research Applications
Fluorescent Compounds
2-Bromo-4-chlorothieno[3,2-c]pyridine is used in the synthesis of fluorescent compounds. These compounds are used in various applications such as organic light emitting diodes , photovoltaic , fluorescence dyes , chemosensor , dyes for polymers and textiles , and labels and coloring of malignancies in image-guided surgery .
Nonlinear Optics
The compound is used in the synthesis of organic chromophores for nonlinear optical materials. These materials have potential applications in optical communication, information processing, frequency doubling, and integrated optics .
Photovoltaic Cells
2-Bromo-4-chlorothieno[3,2-c]pyridine is used in the synthesis of compounds for photovoltaic cell technology . These cells convert sunlight into electricity and are a promising alternative to crystalline Si-based photovoltaics due to their low fabrication cost and relatively high power conversion efficiency .
Dye-Sensitized Solar Cells (DSSCs)
The compound is used in the synthesis of dyes for dye-sensitized solar cells (DSSCs). DSSCs are one of the most promising alternatives to traditional photovoltaic cells due to their low fabrication cost and relatively high power conversion efficiency .
Biochemistry
2-Bromo-4-chlorothieno[3,2-c]pyridine is used in the synthesis of fluorescent biomarkers and probes. These are extremely important in modern medicinal chemistry research, providing in-depth knowledge about biological systems, which is crucial in new drug discovery research .
Synthesis of Thienopyridine Derivatives
2-Bromo-4-chlorothieno[3,2-c]pyridine is used in the synthesis of new substituted thieno[3,2-c]pyridine derivatives . These derivatives are synthesized by the reaction of 2-Bromo-4-chlorothieno[3,2-c]pyridine with cyclic amine, which further on Suzuki reaction with boronic acids converted to corresponding 3-arylthieno[3,2-c]pyridine .
Future Directions
The future directions in the research of “2-Bromo-4-chlorothieno[3,2-c]pyridine” and its derivatives could involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold . This is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
It is often used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As a building block in organic synthesis , its mode of action likely involves the formation of covalent bonds with other molecules, altering their structure and function.
Biochemical Pathways
Given its role in organic synthesis , it may be involved in a wide range of biochemical reactions.
Result of Action
As a building block in organic synthesis , its effects would depend on the specific molecules it is used to construct.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2-Bromo-4-chlorothieno[3,2-c]pyridine include temperature, pH, and the presence of other chemicals . .
properties
IUPAC Name |
2-bromo-4-chlorothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGCPWZFCLBFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590481 | |
| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28948-61-0 | |
| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28948-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the fluorescence behavior of thieno[3,2-c]pyridine derivatives like the one mentioned in the paper?
A1: Thieno[3,2-c]pyridine derivatives, including those with a bromine and chlorine substituent, are interesting for their potential applications in materials science. Understanding how donor-acceptor substituents influence their fluorescence behavior is crucial for designing new materials with tailored optical properties. [] This knowledge can be applied in developing fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)






